Fostriecin
Overview
Description
Fostriecin is a naturally occurring phosphate ester that was originally isolated from the soil bacterium Streptomyces pulveraceus. It belongs to a class of natural products that characteristically contain a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain. This compound is known for its potent and selective inhibition of protein serine/threonine phosphatases, as well as DNA topoisomerase II .
Mechanism of Action
Target of Action
Fostriecin, a unique phosphate ester antibiotic, primarily targets protein phosphatases, specifically PP1, PP2A, and PP4 . These phosphatases play a crucial role in cell growth, cell division, and signal transduction . This compound exhibits a remarkable selectivity for PP2A over other phosphatases .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It is a potent inhibitor of PP2A and a weak inhibitor of PP1 . The inhibition of these phosphatases disrupts the balance of phosphorylation in the cell, affecting various cellular processes .
Biochemical Pathways
The inhibition of protein phosphatases by this compound affects several biochemical pathways. These phosphatases are involved in signal transduction and cell cycle control . By inhibiting these phosphatases, this compound disrupts these pathways, leading to changes in cell growth and division .
Result of Action
The inhibition of protein phosphatases by this compound leads to a variety of molecular and cellular effects. It induces a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle . This growth arrest occurs before the completion of mitosis . This compound-induced growth arrest is associated with the aberrant amplification of centrosomes, which results in the formation of abnormal mitotic spindles .
Biochemical Analysis
Biochemical Properties
Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . It exhibits activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction .
Cellular Effects
This compound has shown in vitro activity against leukemia, lung cancer, breast cancer, and ovarian cancer . This activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit several protein phosphatases (PP1, PP2A and PP4) which play an important role in signal transduction, cell growth, and cell division . This inhibition is highly selective for PP2A .
Temporal Effects in Laboratory Settings
This compound causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . This compound does not inhibit UV induced excision repair .
Dosage Effects in Animal Models
In clinical trials, this compound has been used as an anti-tumor agent and has shown few reported side effects in humans . The data obtained from the Phase 1 trials suggests that plasma levels of this compound shown to have antitumor activity in animals can be achieved in humans .
Metabolic Pathways
The metabolic pathways of this compound involve the inhibition of protein phosphatases and DNA topoisomerase II . This inhibition affects cell growth, cell division, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fostriecin involves several key steps to establish its complex structure. The total synthesis of this compound has been achieved through multiple routes, including the use of Sharpless dihydroxylation to set the absolute stereochemistry at the C-8/9 positions and a Leighton allylation to set the C-5 position of the natural product. In one of the formal syntheses, a Noyori transfer hydrogenation of an ynone was used to set the C-11 position, while the total synthesis employed a combination of asymmetric dihydroxylation and palladium-π-allyl reduction to set the C-11 position. Finally, a trans-hydroboration of the C-12/13 alkyne was used in combination with a Suzuki cross-coupling to establish the Z,Z,E-triene of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. The compound is typically produced in research laboratories for scientific studies rather than on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Fostriecin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound.
Substitution: Substitution reactions can occur at different positions within the molecule, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.
Scientific Research Applications
Fostriecin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of protein phosphatases and DNA topoisomerase II.
Biology: this compound is used to investigate cellular processes such as cell growth, cell division, and signal transduction.
Industry: While not widely used in industry, this compound’s unique properties make it a valuable compound for research and development in pharmaceutical and biotechnology sectors.
Comparison with Similar Compounds
Fostriecin is structurally related to several other natural products, including:
- Cytostatin
- Phoslactomycin
- Phospholine
- Phosphazomycin
- Leustroducsins
- Sultriecin
These compounds share similar structural features, such as the presence of a phosphate ester and a conjugated diene or triene chain. this compound is unique in its potent and selective inhibition of protein phosphatases, making it a valuable tool for studying these enzymes and their roles in cellular processes .
Properties
IUPAC Name |
[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRJWIYMXZORG-DSWNLJKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868985 | |
Record name | Fostriecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
Record name | FOSTRIECIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
87810-56-8 | |
Record name | (+)-Fostriecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87810-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fostriecin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostriecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSTRIECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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